3-Bromo-2-methoxy-6-nitrophenol
Description
3-Bromo-2-methoxy-6-nitrophenol (CAS: Not explicitly listed in evidence; closely related analogs include 2-Bromo-6-methoxy-3-nitrophenol, CAS 854733-39-4 ) is a halogenated aromatic compound featuring bromine, methoxy, and nitro substituents. Its molecular formula is C₇H₆BrNO₄, with a molecular weight of 248.03 g/mol . The compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (methoxy) groups, creating unique electronic and steric effects that influence its reactivity and applications in organic synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C7H6BrNO4 |
|---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C7H6BrNO4/c1-13-7-4(8)2-3-5(6(7)10)9(11)12/h2-3,10H,1H3 |
InChI Key |
YZLONMBHIZKEQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the bromination of 2-methoxyphenol followed by nitration. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) for the bromination step. Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro) and an electron-donating group (methoxy).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions
Common Reagents and Conditions:
Bromination: Br2, Fe or AlCl3 as a catalyst.
Nitration: HNO3 and H2SO4.
Reduction: H2, Pd/C.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 3-Bromo-2-methoxy-6-aminophenol.
Oxidation: 3-Bromo-2-carboxy-6-nitrophenol.
Scientific Research Applications
3-Bromo-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe to understand biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electronic Effects: The nitro group at position 6 in this compound enhances electrophilic substitution resistance compared to analogs like 2-Bromo-3-fluorophenol, where fluorine’s inductive effect dominates .
- Steric Hindrance : Methoxy groups in ortho positions (e.g., 2-methoxy) reduce reactivity in nucleophilic aromatic substitution compared to para-substituted analogs .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Solubility: Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-methoxy analogs like 2-Bromo-3-fluorophenol, which is more lipophilic .
- Stability : Nitro groups enhance thermal stability but increase photodegradation risk, necessitating dark storage .
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